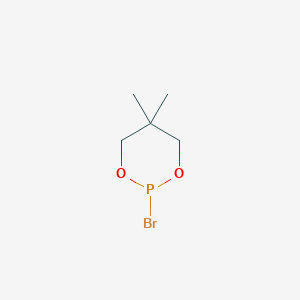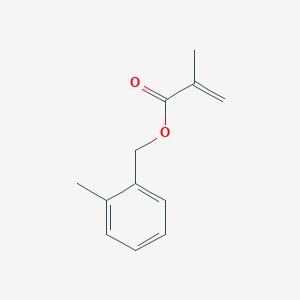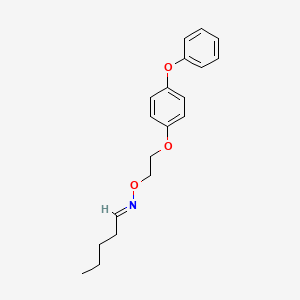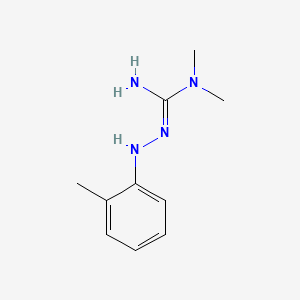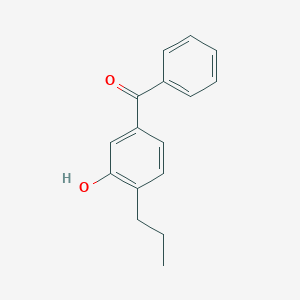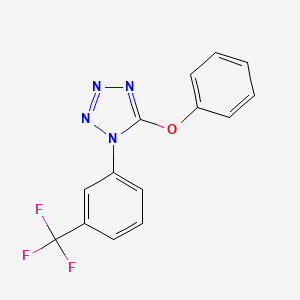
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- typically involves the reaction of benzonitrile derivatives with sodium azide in the presence of a catalyst. One common method includes the use of nano-ZnO/Co3O4 catalyst in dimethylformamide (DMF) at elevated temperatures (120-130°C) for 12 hours . This method yields the desired tetrazole derivative with good efficiency.
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the phenoxy or trifluoromethyl groups are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents like LiAlH4 for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets through its tetrazole ring. The electron density of the nitrogen atoms in the tetrazole ring allows it to form stable complexes with metal ions and other molecules. This interaction can lead to the inhibition of specific enzymes or the stabilization of reactive intermediates in chemical reactions .
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-phenoxy-1-(3-(trifluoromethyl)phenyl)- can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
5-Substituted 1H-tetrazoles: These compounds are widely used in medicinal chemistry as bio-isosteric replacements for carboxylic acids.
Propriétés
Numéro CAS |
98158-71-5 |
|---|---|
Formule moléculaire |
C14H9F3N4O |
Poids moléculaire |
306.24 g/mol |
Nom IUPAC |
5-phenoxy-1-[3-(trifluoromethyl)phenyl]tetrazole |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-5-4-6-11(9-10)21-13(18-19-20-21)22-12-7-2-1-3-8-12/h1-9H |
Clé InChI |
YIRZOVGSKSAOEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
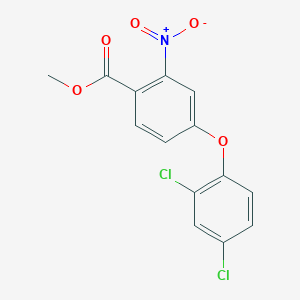
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
